Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate
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Description
Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate is a useful research compound. Its molecular formula is C18H24N6O6 and its molecular weight is 420.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound is a result of efficient multi-step, large-scale synthesis, highlighting its potential in the design and synthesis of novel triazine molecules. These molecules bear flexible and sterically demanding functionalized groups for various applications, including medicinal chemistry and material science. The key to success in its synthesis was found in the generation of a highly reactive imidate hydrochloride salt, which undergoes cyclotrimerization, opening new perspectives in the chemical synthesis field (Werlé et al., 2017).
Degradation Pathways in Water Treatment
While not directly related to the exact chemical structure requested, research on the degradation of methyl tert-butyl ether (MTBE) in dilute aqueous solution using the UV/H2O2 process generates insight into the potential environmental impact and degradation mechanisms of related compounds. This study produced a detailed reaction mechanism for the degradation by •OH-driven oxidation, contributing to the understanding of how such compounds might behave in water treatment scenarios (Stefan et al., 2000).
Catalytic Hydrogenation Applications
The development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates an application in catalysis. These ligands, prepared in short steps from enantiopure tert-butylmethylphosphine-boranes, show excellent enantioselectivities and high catalytic activities. This is particularly relevant for the synthesis of chiral pharmaceutical ingredients, showcasing the compound's utility in the pharmaceutical manufacturing process (Imamoto et al., 2012).
Molecular Structure Studies
The study of the molecular structure of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine through quantum chemistry, NMR, IR spectroscopy, and X-ray diffraction offers valuable insights into the stabilization mechanisms of such compounds. It highlights the importance of intramolecular hydrogen bonds in stabilizing the hexahydro-1,3,5-triazine isomer, contributing to our understanding of the structural properties of similar compounds (Shastin et al., 2006).
Properties
IUPAC Name |
methyl 2-[3-tert-butyl-1-(2-methoxy-2-oxoethyl)-9-methyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O6/c1-18(2,3)10-7-22-13-14(19-16(22)24(20-10)9-12(26)30-6)21(4)17(28)23(15(13)27)8-11(25)29-5/h7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWWFRLRLVNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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